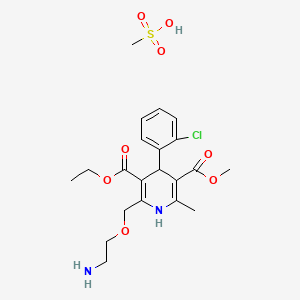

Amlodipine mesylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVFCHUBATVFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246852-12-0 | |

| Record name | Amlodipine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246852-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amlodipine Mesylate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which amlodipine (B1666008) mesylate, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its therapeutic effects through the modulation of L-type calcium channels. This document delves into the quantitative aspects of its binding kinetics, the intricacies of its interaction with the channel, and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Role of L-type Calcium Channels and Amlodipine's Therapeutic Significance

Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes.[1][2] This influx triggers a cascade of events leading to muscle contraction.[1][3] Amlodipine, a widely prescribed medication for hypertension and angina, selectively inhibits these channels, leading to vasodilation and a reduction in cardiac workload.[3][4][5][6] Its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, is a direct consequence of its distinct interaction with the L-type calcium channel.[7][8]

Molecular Mechanism of Action: A Multi-faceted Interaction

Amlodipine's interaction with the L-type calcium channel is complex, involving voltage-dependent binding, allosteric modulation, and a preference for specific channel states.

Binding to the Dihydropyridine Receptor Site

Amlodipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[9] Structural studies have revealed that this binding site is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[9][10] This interaction is not a simple occlusion of the pore but rather an allosteric modulation of channel function.[4][10]

Voltage- and Use-Dependence

The inhibitory action of amlodipine is both voltage- and use-dependent.[11][12] Its potency is significantly enhanced at more depolarized membrane potentials.[11][13] This is because amlodipine exhibits a higher affinity for the activated and inactivated states of the channel compared to the resting state.[10] Consequently, in tissues where cells are persistently depolarized, such as in hypertensive vascular smooth muscle, amlodipine's blocking effect is more pronounced.[10] Furthermore, the inhibitory effect of amlodipine increases with the frequency of channel activation, a property known as use-dependence.[11][12]

Effects on Channel Gating

Amlodipine modulates the gating properties of the L-type calcium channel. It shifts the steady-state inactivation curve to more hyperpolarized potentials, meaning that the channels become inactivated at more negative membrane potentials.[11][14] Studies have shown that S-amlodipine, the active enantiomer, shifts both the steady-state activation and inactivation curves to the left.[15] This alteration in gating kinetics contributes to the overall reduction in calcium influx.

Slow Onset and Offset of Action

A distinguishing feature of amlodipine is its slow onset of action and prolonged duration of effect.[7] This is attributed to its slow association with and dissociation from the dihydropyridine binding site.[8] Radioligand binding studies have demonstrated that amlodipine dissociates very slowly from its binding sites.[8] This slow kinetic profile contributes to its long half-life and allows for once-daily dosing.[1]

Quantitative Data on Amlodipine-LTCC Interaction

The following tables summarize key quantitative data from various studies, providing a comparative view of amlodipine's affinity and potency.

Table 1: Binding Affinity (Kd) of Amlodipine for L-type Calcium Channels

| Preparation | Radioligand | Kd (nM) | Reference |

| Rat Cardiac Membranes | (-)[3H]Amlodipine | 1.64 ± 0.17 | [8] |

| Rat Cardiac Membranes | (-)[3H]Amlodipine | 1.68 ± 0.12 | [16] |

Table 2: Inhibitory Potency (IC50) of Amlodipine on L-type Calcium Channels

| Preparation | Method | IC50 | Reference |

| Depolarised Rat Aorta | Ca2+-induced contractions | 1.9 nM | [7] |

| Rat Aorta (45 mM K+) | Depolarising step-induced contractions | 19.4 nM | [7] |

| CaVAb (bacterial model) | Electrophysiology (after pulse train) | 10 nM | [10] |

| CaVAb I199S mutant | Electrophysiology | 112 nM | [10] |

| L-type Ca2+ channels (oocytes) | Electrophysiology (-100 mV holding potential) | 2.4 µM | [17] |

| N-type Ca2+ channels (oocytes) | Electrophysiology (-100 mV holding potential) | 5.8 µM | [17] |

| Quaternary Amlodipine | Radioligand DHP binding | 4.2 ± 0.6 µM | [18][19] |

Table 3: Effects of S-Amlodipine on L-type Calcium Channel Current in Rat Ventricular Myocytes

| Concentration | % Inhibition of ICa-L | Half-inactivation Voltage (mV) |

| 0.1 µM | 1.5 ± 0.2 | -27.16 ± 4.48 |

| 0.5 µM | 25.4 ± 5.3 | -28.69 ± 4.52 |

| 1 µM | 65.2 ± 7.3 | -31.19 ± 4.17 |

| 5 µM | 78.4 ± 8.1 | -32.63 ± 4.34 |

| 10 µM | 94.2 ± 5.0 | -35.16 ± 4.46 |

| Reference:[14][15] |

Experimental Protocols

The understanding of amlodipine's mechanism of action has been built upon a foundation of key experimental techniques.

Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of amlodipine on the ionic currents flowing through L-type calcium channels in single cells.

-

Methodology:

-

Cell Preparation: Isolation of single cells, such as ventricular myocytes or vascular smooth muscle cells.[11][14]

-

Recording Configuration: The whole-cell patch-clamp technique is typically employed.[14][20] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol: A series of voltage steps are applied to the cell to activate, inactivate, and de-inactivate the L-type calcium channels. The resulting currents are recorded.

-

Drug Application: Amlodipine is applied to the extracellular solution at various concentrations.

-

Data Analysis: The effects of amlodipine on peak current amplitude, current-voltage relationship, steady-state activation and inactivation, and recovery from inactivation are analyzed.[11][14]

-

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd) and density (Bmax) of amlodipine to its receptor site on the L-type calcium channel.

-

Methodology:

-

Membrane Preparation: Isolation of membrane fragments rich in L-type calcium channels, such as from cardiac or skeletal muscle.[8][16]

-

Radioligand: A radiolabeled form of amlodipine, such as (-)[3H]amlodipine, is used.

-

Incubation: The membrane preparation is incubated with increasing concentrations of the radioligand.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: Scatchard analysis is performed to determine the Kd and Bmax values.[21] Competition binding assays with other calcium channel blockers can also be performed to characterize the binding site.[8][16]

-

Calcium Imaging

-

Objective: To visualize and quantify changes in intracellular calcium concentration in response to amlodipine.

-

Methodology:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fura-5F.[22][23]

-

Stimulation: Cells are stimulated to induce calcium influx through L-type calcium channels.

-

Drug Application: Amlodipine is applied to the cells.

-

Imaging: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are monitored using fluorescence microscopy.

-

Data Analysis: The effect of amlodipine on the amplitude and kinetics of the calcium signal is quantified.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of L-type Calcium Channel Blockade by Amlodipine

Caption: Amlodipine's blockade of L-type calcium channels inhibits calcium influx, leading to vasodilation.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for assessing amlodipine's effect on L-type calcium channels using patch-clamp.

Logical Relationship of Amlodipine's Voltage-Dependent Action

References

- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Amlodipine? [synapse.patsnap.com]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Amlodipine Mesylate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bps.ac.uk [bps.ac.uk]

- 13. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes of action potential and L-type calcium channel current of Sprague-Dawley rat ventricular myocytes by different amlodipine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 18. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and prevalent synthesis pathways of amlodipine (B1666008), a widely used calcium channel blocker. The information is curated to be a valuable resource for professionals engaged in pharmaceutical research and development.

Molecular Structure of Amlodipine

Amlodipine is a dihydropyridine (B1217469) calcium antagonist.[1] Its chemical name is (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] The molecule possesses a chiral center at the C4 position of the dihydropyridine ring, and is therefore a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[1] The calcium channel blocking activity primarily resides in the S-(-) isomer.[1]

Molecular Formula: C₂₀H₂₅ClN₂O₅[1]

Molecular Weight: 408.88 g/mol [3]

Synthesis of Amlodipine

The most common and industrially significant method for synthesizing amlodipine is the Hantzsch pyridine (B92270) synthesis.[4][5] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[5][6] A prevalent industrial route utilizes a phthalimide-protected amino group to prevent side reactions, which is subsequently deprotected to yield the final amlodipine molecule.[4]

Racemic Synthesis via Hantzsch Reaction

The Hantzsch synthesis of amlodipine typically proceeds in two main stages: the formation of a protected intermediate, phthalimidoamlodipine (B1677751), followed by its deprotection.

Logical Flow of Racemic Amlodipine Synthesis

Caption: Racemic synthesis of amlodipine via the Hantzsch reaction.

Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate [4]

-

Knoevenagel Condensation: Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol, with a catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Dihydropyridine Ring Formation: After cooling the reaction mixture from the previous step, an equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude phthalimidoamlodipine is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.

Protocol 2: Deprotection of Phthalimidoamlodipine to Amlodipine [4]

-

Reaction Setup: The purified phthalimidoamlodipine is suspended in a suitable solvent, and an aqueous solution of a primary amine, such as methylamine, is added.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the deprotection is monitored by TLC.

-

Isolation of Amlodipine: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent, and the phthalhydrazide (B32825) byproduct is removed by filtration. The filtrate containing amlodipine is then purified, often by conversion to a salt (e.g., besylate) and subsequent recrystallization.

Asymmetric Synthesis and Chiral Resolution

Due to the stereospecific activity of the amlodipine enantiomers, methods for their asymmetric synthesis and chiral resolution are of significant interest.

Workflow for Chiral Resolution of Racemic Amlodipine

Caption: Chiral resolution of racemic amlodipine.

Protocol 3: Chiral Resolution of Racemic Amlodipine using L-tartaric acid

-

Salt Formation: Racemic amlodipine is dissolved in a suitable solvent, such as dimethylacetamide (DMAC). L-tartaric acid is then added to the solution to form diastereomeric salts.

-

Precipitation and Filtration: The R-(+)-amlodipine-hemi-L-tartrate-DMAC solvate precipitates from the solution. The precipitate is then isolated by filtration.

-

Liberation of Enantiomers: The separated diastereomeric salt is treated with a base to liberate the R-(+)-amlodipine. The S-(-)-amlodipine remains in the filtrate and can be isolated through further processing.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of amlodipine.

Table 1: Reported Yields for Amlodipine Synthesis and Purification

| Step | Product | Reported Yield | Reference |

| Hantzsch reaction of a pyrrole (B145914) derivative | Amlodipine | 45% (total yield) | [7] |

| Hantzsch reaction using a pyrrole derivative | Pyrrole intermediate | ~53% | [5] |

| Purification of Amlodipine Besylate | Amlodipine Besylate | 90.4% - 91.4% | [8] |

| Resolution of racemic amlodipine | (S)-(-)-amlodipine | up to 68% | [9] |

Table 2: Purity of Amlodipine Besylate from Purification Processes

| Purification Method | Final Purity | Reference |

| Recrystallization from Methanol/Isopropanol | 99.8% - 99.9% | [8] |

| Purification using hydrocarbon solvents and aqueous salt formation | Impurities < 0.3% | [2] |

Conclusion

The Hantzsch pyridine synthesis remains a robust and widely employed method for the production of amlodipine. The use of a phthalimido-protected intermediate is a key strategy in industrial synthesis to ensure high yields and purity. Furthermore, the development of efficient chiral resolution techniques is crucial for the isolation of the pharmacologically active S-(-)-enantiomer. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers in the field of pharmaceutical development.

References

- 1. A novel process s-(-) amlodipine and their intermediates [wisdomlib.org]

- 2. A Process For Purification Of Amlodipine Besylate In An Aqueous Medium [quickcompany.in]

- 3. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Synthesis of Amlodipine Besylate [chinjmap.com]

- 8. CN108640868A - A kind of process for purification of Amlodipine Besylate Tablet - Google Patents [patents.google.com]

- 9. US6646131B2 - Resolution of the enantiomers of amlodipine - Google Patents [patents.google.com]

Amlodipine Salts: A Deep Dive into their Discovery, Development, and Physicochemical Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1][2] Its journey from discovery to a blockbuster drug is a compelling case study in pharmaceutical development, particularly in the strategic selection of salt forms to optimize drug properties. This technical guide provides an in-depth exploration of the discovery and development history of amlodipine salts, focusing on the core physicochemical and pharmacokinetic characteristics that have defined their clinical success.

The Genesis of Amlodipine and the Quest for an Optimal Salt

Amlodipine was first patented in 1982 and received approval for medical use in 1990.[3][4] Developed by Pfizer, it emerged from research programs focused on identifying potent and long-acting calcium channel blockers.[5] While the amlodipine base is the active therapeutic moiety, its administration as a salt is crucial for improving its physicochemical properties, such as solubility and stability, which in turn affect its bioavailability and manufacturability.[1][6]

Initial research explored various pharmaceutically acceptable acid addition salts, including hydrochloride, hydrobromide, sulfate, phosphate, acetate, maleate (B1232345), fumarate, lactate, tartrate, citrate, and gluconate.[7] Among these, the maleate salt was initially considered a preferred option.[7] However, further investigation revealed that while many salts satisfied some of the critical criteria for a successful pharmaceutical product—good solubility, stability, non-hygroscopicity, and processability—none possessed the optimal combination of all four.[6]

A pivotal moment in amlodipine's development was the unexpected discovery that the besylate (benzene sulphonate) salt exhibited a unique and superior combination of these desired properties.[7] This led to the development and commercialization of amlodipine besylate, marketed under the brand name Norvasc.[3][4] The selection of the besylate salt proved to be a critical factor in amlodipine's long-term success, offering excellent stability and manufacturing characteristics.

Comparative Physicochemical and Pharmacokinetic Properties of Amlodipine Salts

The choice of a salt form can significantly impact a drug's performance. Extensive studies have been conducted to compare the properties of different amlodipine salts, primarily focusing on the besylate, maleate, and more recently, the camsylate salts.

Physicochemical Properties

The solid-state properties of a drug salt are critical for formulation development. Key parameters include solubility, melting point, and stability. The besylate salt of amlodipine was found to have a favorable profile, being non-hygroscopic and possessing good processability for tablet formulation.[6][8]

| Salt Form | Melting Point (°C) | Aqueous Solubility | Key Characteristics |

| Amlodipine Besylate | ~201.0[7] | Slightly soluble in water[1] | Non-hygroscopic, good stability and processability.[6][8] |

| S-Amlodipine Besylate | Lower than racemate | Higher than racemate | Exhibits different crystal morphology and particle size distribution compared to the racemate.[9] |

| Amlodipine Maleate | - | - | Initially preferred but found to have stability issues in solution over time.[6] |

| Amlodipine Camsylate | - | - | Developed as an alternative to the besylate, using the less toxic camphor (B46023) sulfonic acid.[10] |

Table 1: Comparative Physicochemical Properties of Amlodipine Salts

Pharmacokinetic Profiles

Pharmacokinetic studies are essential to ensure that different salt forms deliver the active drug to the bloodstream in a comparable manner, a concept known as bioequivalence. Multiple studies have demonstrated that various amlodipine salts, including besylate, maleate, and nicotinate, exhibit similar pharmacokinetic profiles.[[“]] This indicates that the therapeutic effects of amlodipine are consistent across these different salt forms, allowing for their potential interchangeability in clinical practice.[[“]][12]

| Parameter | Amlodipine Besylate | Amlodipine Maleate | Conclusion |

| Cmax (ng/mL) | Comparable | Comparable | Bioequivalent[12][13] |

| AUC (ng·h/mL) | Comparable | Comparable | Bioequivalent[12][13] |

| Tmax (h) | Comparable | Comparable | Bioequivalent[12][13] |

| t1/2 (h) | ~30-50[14] | Comparable | Bioequivalent[13] |

| Bioavailability | 64-90%[14] | Comparable | Bioequivalent[13] |

Mechanism of Action: A Dual Pathway

Amlodipine exerts its therapeutic effects primarily by acting as a peripheral arterial vasodilator.[15] It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][14] This blockade of calcium entry leads to relaxation of the vascular smooth muscle, resulting in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[15]

Interestingly, research suggests a dual mechanism of action for amlodipine.[16] In addition to blocking voltage-dependent calcium influx, amlodipine has been shown to alter calcium mobilization from intracellular stores within vascular smooth muscle cells, likely by interacting with the sarcoplasmic reticulum.[16][17] This interference with multiple branches of mitogenic signaling pathways may contribute to its growth-inhibitory effects on smooth muscle cells.[16]

Figure 1: Amlodipine's Dual Mechanism of Action. This diagram illustrates how amlodipine induces vasodilation by blocking L-type calcium channels and altering intracellular calcium mobilization.

The Drug Development Workflow: From Salt Screening to Formulation

The selection of an appropriate salt is a critical step in the early stages of drug development. The process involves a systematic evaluation of various salt candidates to identify the one with the most favorable physicochemical and biopharmaceutical properties.

Figure 2: General Workflow for Pharmaceutical Salt Selection. This diagram outlines the key stages involved in selecting the optimal salt form for a new drug candidate.

Experimental Protocols

Synthesis of Amlodipine Besylate

A common industrial synthesis of amlodipine involves the Hantzsch pyridine (B92270) synthesis.[18] A prevalent route is as follows:

-

Reaction: Condensation of an appropriate aldehyde, a β-ketoester, and a source of ammonia.[18] A specific patented process by Pfizer involves introducing the side chain at the C-2 position.[3] Another method describes a Hantzsch reaction of a pyrrole (B145914) derivative with methyl aminocrotonate and 2-chlorobenzaldehyde (B119727) to yield amlodipine.[19]

-

Deprotection: If a protecting group is used for the amine functionality, a deprotection step is necessary.

-

Salt Formation: The amlodipine free base is then reacted with benzenesulfonic acid in a suitable solvent, such as industrial methylated spirit, to form amlodipine besylate.[6][7]

-

Isolation and Purification: The resulting salt is isolated by filtration and purified, often by recrystallization, to yield the final product.[18]

Characterization Techniques

A variety of analytical techniques are employed to confirm the chemical structure and purity of the synthesized amlodipine salts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of amlodipine besylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[18]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[18]

-

Data Processing: Process the raw data through Fourier transformation, phase correction, and baseline correction to obtain the final spectra for structural elucidation.[18]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, by mixing specified volumes of acetonitrile (B52724) and a buffer solution, and adjust the pH as required. Degas the mobile phase before use.[18]

-

Standard and Sample Preparation: Prepare a standard solution of amlodipine of a known concentration and a sample solution by dissolving the synthesized product in the mobile phase.[18]

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. Purity is determined by comparing the peak area of amlodipine to the total area of all peaks.[18]

-

-

Differential Scanning Calorimetry (DSC):

-

Procedure: A small, weighed amount of the amlodipine salt is placed in an aluminum pan and heated at a controlled rate in an inert atmosphere. The heat flow to the sample is measured as a function of temperature.

-

Analysis: The resulting thermogram provides information on the melting point and other thermal events, which are characteristic of the specific crystalline form.[20]

-

Conclusion

The story of amlodipine is a testament to the importance of meticulous drug development and the profound impact of salt selection on the ultimate success of a pharmaceutical product. The discovery of amlodipine besylate's superior physicochemical properties was a landmark achievement that paved the way for a highly effective and widely used medication for cardiovascular diseases. For researchers and drug development professionals, the case of amlodipine serves as a valuable lesson in the rational design and optimization of drug candidates, highlighting the interplay between chemistry, pharmacology, and pharmaceutical sciences in bringing a new medicine to patients.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. ajprd.com [ajprd.com]

- 4. Amlodipine - Wikipedia [en.wikipedia.org]

- 5. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salts of amlodipine - Patent 0244944 [data.epo.org]

- 7. EP0244944B1 - Salts of amlodipine - Google Patents [patents.google.com]

- 8. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]

- 9. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6936625B2 - Amlodipine camsylate and method for preparing thereof - Google Patents [patents.google.com]

- 11. consensus.app [consensus.app]

- 12. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Amlodipine Besylate [chinjmap.com]

- 20. researchgate.net [researchgate.net]

Amlodipine in Preclinical Research: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amlodipine (B1666008), a widely prescribed dihydropyridine (B1217469) calcium channel blocker, in key animal models used in preclinical drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of amlodipine in these models is crucial for the interpretation of efficacy and safety studies and for the prediction of its pharmacokinetic profile in humans.

Pharmacokinetic Profile of Amlodipine in Animal Models

Amlodipine exhibits distinct pharmacokinetic characteristics across different animal species. The following tables summarize key quantitative parameters, offering a comparative view of its bioavailability, plasma half-life, and routes of excretion. These data are essential for designing preclinical studies and for scaling pharmacokinetic parameters to predict human outcomes.

Table 1: Bioavailability and Plasma Half-Life of Amlodipine in Animal Models

| Animal Model | Bioavailability (%) | Mean Plasma Half-Life (hours) |

| Rat | 100% | 3 |

| Dog | 88% | 30 |

| Mouse | 100% | 11 |

Table 2: Excretion of Amlodipine Following Intravenous Administration in Animal Models

| Animal Model | Radioactivity Recovered in Urine (%) | Radioactivity Recovered in Feces (%) |

| Rat | 38% | Remainder of dose |

| Dog | 45% | Remainder of dose |

| Mouse | 25% | Remainder of dose |

Experimental Protocols for Pharmacokinetic Studies

The investigation of amlodipine's pharmacokinetics in animal models typically involves a standardized set of procedures. The following sections detail the common methodologies for drug administration, sample collection, and bioanalysis.

Animal Models and Drug Administration

Sprague-Dawley rats, Beagle dogs, and various strains of mice are the most commonly utilized animal models. For oral administration, amlodipine is often dissolved in a suitable vehicle, such as a 10% polyethylene (B3416737) glycol (PEG) solution, and administered via oral gavage.[1] For intravenous (IV) administration, the drug is typically dissolved in a sterile saline solution. To trace the metabolic fate of the drug, radiolabeled [4-¹⁴C]-amlodipine is frequently used.

Sample Collection

Blood/Plasma: Following drug administration, blood samples are collected at predetermined time points. In rats, this can be achieved via cannulation of the femoral artery.[1] Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Urine and Feces: To determine the excretion profile, animals are housed in metabolic cages that allow for the separate collection of urine and feces. Collection periods can range from 48 hours in rats to 168 hours in dogs.[2]

Bioanalytical Methods

The quantification of amlodipine in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Gas chromatography (GC) has also been used.[3]

Sample Preparation for LC-MS/MS Analysis: A common method for extracting amlodipine from plasma is liquid-liquid extraction. A typical protocol involves:

-

Mixing a 0.5 mL plasma sample with an internal standard.

-

Adding an extraction solvent (e.g., ethyl acetate), followed by vortexing and centrifugation.

-

Transferring the organic layer to a clean tube and evaporating it to dryness under a stream of nitrogen.

-

Reconstituting the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: The specific conditions for LC-MS/MS analysis can vary, but a representative method would utilize a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Metabolism of Amlodipine

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved in its metabolism.[4] The metabolic pathways of amlodipine show notable species-specific differences, particularly between rats and dogs.

Metabolic Pathways

The primary metabolic transformation of amlodipine involves the dehydrogenation of its dihydropyridine ring to form an inactive pyridine (B92270) derivative.[5] Subsequent metabolic steps include oxidative deamination, de-esterification, O-demethylation, and O-dealkylation.[6]

In rats , the principal metabolic route involves the cleavage of the 5-methoxy-carbonyl group of both the parent dihydropyridine and its pyridine analogue.[2] In contrast, the metabolism in dogs primarily involves the oxidative deamination of the 2-aminoethoxy-methyl side-chain.[2]

The following diagram illustrates the key metabolic pathways of amlodipine.

In Vitro Metabolism Studies

To investigate the metabolic stability and identify the enzymes responsible for amlodipine metabolism, in vitro studies using liver microsomes are commonly employed. A general protocol for such a study is as follows:

-

Preparation of Incubation Mixture: A typical incubation mixture contains liver microsomes, a phosphate (B84403) buffer, and the test compound (amlodipine).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.

-

Incubation: The mixture is incubated at 37°C with gentle agitation.

-

Termination of Reaction: The reaction is stopped by adding an organic solvent, such as acetonitrile or methanol.

-

Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Visualizing Experimental Workflows

The following diagram provides a generalized workflow for a preclinical pharmacokinetic study of amlodipine in an animal model.

Conclusion

This technical guide has summarized the key aspects of amlodipine's pharmacokinetics and metabolism in common animal models. The provided data tables, experimental protocols, and pathway visualizations offer a valuable resource for researchers and scientists involved in the preclinical development of cardiovascular drugs. A thorough understanding of these species-specific characteristics is fundamental for the successful translation of preclinical findings to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. sciex.com [sciex.com]

- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amlodipine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Amlodipine Salts: A Comparative Analysis of Besylate, Mesylate, and Maleate Chemical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1] Its efficacy is attributed to its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced cardiac workload.[2] The active pharmaceutical ingredient (API), amlodipine, is a weakly basic compound and is formulated as various salts to enhance its physicochemical properties, thereby improving its suitability for pharmaceutical dosage forms.[3][4][5] The most common salt form is amlodipine besylate, with mesylate and maleate (B1232345) salts also being utilized.[1][6]

The choice of a salt form is a critical step in drug development as it can significantly influence key parameters such as solubility, stability, hygroscopicity, and manufacturability.[4] These properties, in turn, affect the bioavailability and therapeutic effectiveness of the final drug product. This technical guide provides a comprehensive comparison of the chemical properties of amlodipine besylate, amlodipine mesylate, and amlodipine maleate, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers and drug development professionals in their understanding and decision-making processes.

Core Chemical Properties: A Comparative Overview

The fundamental chemical properties of the three amlodipine salts are summarized below. These properties are crucial for understanding the behavior of each salt form under various physiological and manufacturing conditions.

| Property | Amlodipine Besylate | This compound | Amlodipine Maleate |

| Molecular Formula | C₂₆H₃₁ClN₂O₈S[7] | C₂₁H₂₉ClN₂O₈S | C₂₄H₂₉ClN₂O₉ |

| Molecular Weight | 567.1 g/mol [2][7][8] | 505.0 g/mol | 524.95 g/mol |

| Melting Point (°C) | 199-201[3]; ~202.71 (DSC)[9] | ~405 K (132 °C) (monohydrate)[10] | 178-179 |

| pKa of Amlodipine | 8.6[2][11]; 8.7[12]; 9.26[3] | 8.6[2][11]; 8.7[12]; 9.26[3] | 8.6[2][11]; 8.7[12]; 9.26[3] |

Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The salt form of amlodipine significantly influences its solubility in various media.

| Solvent | Amlodipine Besylate | This compound | Amlodipine Maleate |

| Water | Slightly soluble[1][2] | Data not readily available | Data not readily available |

| Methanol | Freely soluble[1][13] | Data not readily available | Soluble (in Methanol:Water 60:40)[13] |

| Ethanol | Sparingly soluble[1][2] | Data not readily available | Data not readily available |

| 2-Propanol | Slightly soluble[1] | Data not readily available | Data not readily available |

| Acetonitrile-Water Mixtures | Solubility increases with acetonitrile (B52724) mass fraction[14] | Data not readily available | Data not readily available |

| Supercritical CO₂ | Soluble, with solubility increasing with temperature and pressure[15] | Data not readily available | Data not readily available |

Stability and Degradation

The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation pathways and products under various stress conditions.

Amlodipine Besylate Stability Profile: [16][17][18][19][20]

-

Acidic Conditions (0.1 M HCl): Significant degradation (60% degradation observed).[16] Unstable in acidic medium.[20]

-

Basic Conditions (0.1 M NaOH): Significant degradation (25% degradation observed).[16]

-

Oxidative Conditions (3% H₂O₂): Shows about 20% degradation.[16] The major degradation product is Impurity D.[17]

-

Thermal Conditions (80°C): No major impurities found, indicating relative thermal stability.[16]

-

Photolytic Conditions: Unstable when exposed to light.[20]

Information on the comparative stability of this compound and maleate under identical stress conditions is limited in the available literature. However, it is known that the dihydropyridine ring in the amlodipine molecule is susceptible to oxidation and degradation.[17]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can impact the physical and chemical stability of a drug product.

-

Amlodipine Besylate: Generally considered non-hygroscopic. It did not pick up significant moisture when exposed to 75% relative humidity at 37°C for 24 hours.[21]

-

Amlodipine Maleate: Remained anhydrous when exposed to 95% relative humidity at 30°C for 3 days, indicating it is also non-hygroscopic under these conditions.[21]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of pharmaceutical salts. The following sections outline the typical experimental protocols for determining key chemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

Hygroscopicity Assessment (Gravimetric Sorption Analysis)

Gravimetric sorption analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods, as per ICH guidelines.

Conclusion

The selection of an appropriate salt form for amlodipine is a critical decision in the drug development process, with significant implications for the final product's performance. Amlodipine besylate is the most well-characterized and commonly used salt, demonstrating a favorable combination of solubility, stability, and non-hygroscopic properties. While amlodipine maleate also exhibits non-hygroscopic characteristics, comprehensive comparative data for both maleate and mesylate salts regarding solubility and stability are less prevalent in the public domain.

This guide provides a consolidated overview of the key chemical properties of amlodipine besylate, mesylate, and maleate, based on available scientific literature. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers and scientists to conduct their own comparative studies and make informed decisions in the development of robust and effective amlodipine-based pharmaceutical products. Further research into the direct comparison of these three salts under standardized conditions would be invaluable to the pharmaceutical community.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. buzzrx.com [buzzrx.com]

- 7. Amlodipine Besylate | C26H31ClN2O8S | CID 60496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amlodipine - Wikipedia [en.wikipedia.org]

- 12. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iscientific.org [iscientific.org]

- 14. Solubility of amlodipine besylate in acetonitrile + water binary mixtures at various temperatures: Determination, modelling, and thermodynamics | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. lcms.cz [lcms.cz]

- 17. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 18. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 21. EP0244944B1 - Salts of amlodipine - Google Patents [patents.google.com]

Amlodipine's Role in Modulating Intracellular Calcium Influx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. Its primary mechanism of action involves the potent and selective inhibition of L-type voltage-gated calcium channels, thereby reducing the influx of extracellular calcium into vascular smooth muscle and cardiac cells. This direct action leads to vasodilation and a subsequent decrease in peripheral vascular resistance. Beyond this canonical pathway, amlodipine exhibits a range of pleiotropic effects, modulating several intracellular signaling cascades that contribute to its overall cardiovascular benefits. This technical guide provides an in-depth examination of amlodipine's core mechanism of action, detailing its effects on intracellular calcium homeostasis and exploring its influence on key signaling pathways, including the endothelial nitric oxide synthase (eNOS), Protein Kinase C (PKC), Akt/Sp1, and ERK1/2 pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying amlodipine's effects, and visualizes complex signaling interactions through structured diagrams to support further research and drug development.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Amlodipine's principal therapeutic effect is achieved through its high affinity for and blockade of L-type voltage-gated calcium channels (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells (VSMCs) and cardiomyocytes. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling process. In VSMCs, the rise in intracellular calcium ([Ca²⁺]i) leads to the binding of calcium to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge formation between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.

By binding to the L-type calcium channel, amlodipine stabilizes the channel in an inactivated state, making it less available to open in response to membrane depolarization. This significantly reduces the influx of calcium into the cell, leading to smooth muscle relaxation, vasodilation, and a consequent lowering of blood pressure.

Amlodipine's action is both voltage- and use-dependent. Its inhibitory potency increases with more depolarized membrane potentials. This means that amlodipine is more effective in tissues that are tonically contracted, such as hypertensive arterioles. The use-dependence of amlodipine signifies that its blocking effect is enhanced with more frequent channel activation.

Quantitative Data on L-Type Calcium Channel Inhibition

The inhibitory potency of amlodipine on L-type calcium channels has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the experimental conditions and tissue type.

| Parameter | Cell/Tissue Type | Value | Reference(s) |

| IC₅₀ | Depolarized Rat Aorta | 1.9 nM | |

| IC₅₀ | A7r5 Vascular Smooth Muscle Cells (K⁺-stimulated) | 4.56 nM | |

| IC₅₀ | Human Vascular Preparations (K⁺-stimulated) | ~229 nM (pIC₅₀ = 6.64) | |

| IC₅₀ | Human Cardiac Muscle | ~1148 nM (pIC₅₀ = 5.94) | |

| IC₅₀ | Ca_v1.2 Channels (0.05 Hz stimulation) | 57 nM | |

| IC₅₀ | S-Amlodipine on L-type Ca²⁺ current (I_Ca-L_) | 0.62 µM |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.

Modulation of Intracellular Calcium Stores and Store-Operated Calcium Entry

Beyond blocking voltage-gated calcium influx, amlodipine has been shown to modulate intracellular calcium stores. In thrombin- and thapsigargin-stimulated human vascular smooth muscle cells, amlodipine dose-dependently reduces the mobilization of calcium from internal stores, an effect not observed with all dihydropyridines. This suggests a potential interaction with the sarcoplasmic reticulum.

Furthermore, amlodipine can influence store-operated calcium entry (SOCE), a mechanism that refills intracellular stores after their depletion. Studies have shown that amlodipine can inhibit SOCE in vascular smooth muscle cells. However, at high concentrations (20 µM), amlodipine has been reported to induce a robust cytosolic calcium signal in HEK293 cells, which has been linked to the activation of STIM proteins, the sensors for store depletion that activate Orai channels responsible for SOCE. It is important to note that these concentrations are significantly higher than therapeutic levels. Other studies suggest that amlodipine can inhibit CRAC (calcium release-activated calcium) channels, which mediate SOCE. The physiological relevance of these effects at therapeutic concentrations requires further investigation.

Pleiotropic Effects: Modulation of Key Signaling Pathways

Amlodipine's therapeutic profile is enhanced by its ability to modulate several intracellular signaling pathways beyond direct calcium channel blockade. These pleiotropic effects contribute to its beneficial effects on the vasculature.

Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production

Amlodipine has been demonstrated to increase the production of nitric oxide (NO), a potent vasodilator, from endothelial cells. This effect is not shared by all calcium channel blockers. The underlying mechanism involves the modulation of eNOS activity through phosphorylation. Amlodipine promotes the phosphorylation of eNOS at its activating site, Serine 1177, and the dephosphorylation of its inhibitory site, Threonine 495.

This modulation of eNOS phosphorylation is thought to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC) in endothelial cells. Amlodipine has been shown to attenuate the phosphorylation and activation of PKC.

Akt/Sp1/miR-21 Signaling Pathway

In vascular smooth muscle cells, amlodipine has been shown to induce the expression of differentiation genes through the Akt2/Sp1/miR-21 signaling pathway. Amlodipine activates Akt2, leading to the nuclear translocation of the transcription factor Sp1. In the nucleus, Sp1 binds to the promoter of microRNA-21 (miR-21), upregulating its expression. This pathway is implicated in the phenotypic switching of VSMCs from a proliferative, synthetic state to a quiescent, contractile state, which is considered beneficial in preventing vascular remodeling in hypertension.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

Amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells by interfering with the ERK1/2 signaling pathway. In response to growth factors like basic fibroblast growth factor (bFGF), amlodipine reduces both calcium influx and the subsequent activation of ERK1/2. The activation of ERK1/2 is a key step in cell proliferation, and its inhibition by amlod

Amlodipine's Neuroprotective Potential Against Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, against oxidative stress in the brain. It synthesizes findings from preclinical studies, detailing the molecular mechanisms, summarizing quantitative outcomes, and outlining key experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Executive Summary

Oxidative stress is a critical contributor to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. Amlodipine, widely prescribed for hypertension, has demonstrated significant neuroprotective properties that extend beyond its primary vasodilatory function. Emerging evidence indicates that amlodipine mitigates oxidative stress-induced neuronal injury through a dual mechanism: by blocking L-type calcium channels and by exerting direct antioxidant effects. This guide explores the signaling pathways involved, presents quantitative data from key studies, and provides detailed experimental methodologies to facilitate further research in this promising area.

Mechanisms of Amlodipine-Mediated Neuroprotection

Amlodipine's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract the deleterious effects of excessive intracellular calcium and reactive oxygen species (ROS).

Calcium Channel Blockade and Attenuation of Excitotoxicity

Under pathological conditions, excessive glutamate (B1630785) release triggers a massive influx of calcium (Ca2+) into neurons, leading to a cascade of detrimental events including the activation of proteolytic enzymes, nitric oxide synthase, and the generation of free radicals.[1] Amlodipine, by blocking L-type voltage-gated calcium channels, directly curtails this Ca2+ overload, thereby preventing downstream excitotoxicity and subsequent neuronal apoptosis.[2] Studies have shown that amlodipine effectively attenuates intracellular neuronal Ca2+ increases elicited by depolarization.[2]

Direct Antioxidant Activity

Beyond its role as a calcium channel blocker, amlodipine possesses intrinsic antioxidant properties. It has been shown to inhibit free radical-induced damage to lipid membranes in a dose-dependent manner, independent of its calcium channel modulating activity.[2] This direct scavenging of ROS contributes significantly to its neuroprotective capacity.

Modulation of Pro-Survival and Pro-Apoptotic Signaling Pathways

Amlodipine has been found to activate key pro-survival signaling pathways, notably the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[3] Activation of these pathways promotes cell survival and inhibits apoptosis. Conversely, amlodipine has been shown to decrease the expression of cell death-related proteins.[3][4]

The diagram below illustrates the proposed signaling pathways through which amlodipine exerts its neuroprotective effects against oxidative stress.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of amlodipine against oxidative stress.

In Vivo Studies

| Parameter | Animal Model | Treatment | Result | Reference |

| Thiobarbituric Acid-Reactive Substances (TBARS) | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Amlodipine (10 mg/kg/day for 30 days) | Significant reduction in TBARS levels in the cortex, cerebellum, hypothalamus, and brainstem compared to untreated SHRSP. | [5][6][7] |

| Reactive Oxygen Species (ROS) | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Amlodipine treatment | Reduced levels of reactive oxygen species in the brain as measured by electron spin resonance spectroscopy. | [5][8] |

| Infarct Volume | Rats with transient middle cerebral artery occlusion (MCAO) | Amlodipine (1 mg/kg for 2 weeks before MCAO) | Reduced infarct volume and brain edema. | [9] |

| Superoxide (B77818) Production | Apolipoprotein E-deficient mice with focal brain ischemia | Amlodipine treatment | Reduced superoxide production in the ischemic area of the brain. | [10] |

| Lactate Dehydrogenase (LDH) Activity | Rats exposed to Diazinon (DZN) | Amlodipine (3, 6, and 9 mg/kg) | Significant decrease in DZN-induced LDH activity in the cortex and cerebellum. | [1] |

| Total Antioxidant Capacity (TAC) | Rats exposed to Diazinon (DZN) | Amlodipine (6 mg/kg) | Significantly improved TAC level in the cortex and cerebellum. | [1] |

In Vitro Studies

| Parameter | Cell Model | Stressor | Amlodipine Concentration | Result | Reference |

| Cell Viability | Neural stem cells (NSCs) | H2O2 | Not specified | Restored the viability of H2O2-injured NSCs. | [3] |

| Free Radical Production | Neural stem cells (NSCs) | H2O2 | Not specified | Attenuated H2O2-induced free radical production. | [3] |

| Cell Viability | Primary cortical neurons | H2O2 | Up to 5 µM | Restored the viability of H2O2-injured cortical neurons. | [4][11] |

| Free Radical Levels | Primary cortical neurons | H2O2 | Up to 5 µM | Counteracted the H2O2-induced increase in free radicals in a dose-dependent manner. | [4][11] |

| Apoptosis | Rat cerebellar granule cells | Spontaneous (age-induced) | 10-100 nM | Potent neuroprotective activity, inhibiting apoptosis. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, which are crucial for assessing the neuroprotective effects of amlodipine against oxidative stress.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a common method for inducing focal cerebral ischemia to mimic stroke.[9]

Procedure:

-

Animal Model: Male Wistar Kyoto rats are typically used.[9]

-

Treatment Groups: Animals are divided into groups: vehicle control, and amlodipine-treated. Amlodipine (e.g., 1 mg/kg) is administered by gastric gavage for a period (e.g., 2 weeks) before MCAO.[9]

-

Surgical Procedure: Rats are anesthetized, and a nylon thread is inserted into the internal carotid artery to occlude the middle cerebral artery for 90 minutes.[9]

-

Reperfusion: After 90 minutes, the thread is withdrawn to allow for reperfusion.

-

Post-operative Care and Euthanasia: Animals are monitored and euthanized 24 hours after MCAO.[9]

-

Outcome Measures:

-

Infarct Volume and Brain Edema: Assessed by staining brain slices (e.g., with TTC).[9]

-

Oxidative Stress Markers: Immunohistochemical staining for markers like 4-HNE (4-hydroxynonenal) and 8-OHdG (8-hydroxy-2'-deoxyguanosine).[9]

-

Apoptosis: Detected using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[9]

-

In Vitro Model: Hydrogen Peroxide (H2O2)-Induced Oxidative Stress in Neuronal Cells

This protocol is a widely used in vitro method to induce oxidative stress and assess the protective effects of compounds like amlodipine.[3][4][11]

Procedure:

-

Cell Culture: Primary cortical neurons or neural stem cells are cultured under standard conditions.[3][11]

-

Treatment: Cells are pre-treated with various concentrations of amlodipine or vehicle for a specified duration.

-

Oxidative Stress Induction: Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress. The concentration and duration of H2O2 exposure are optimized to cause a significant but not complete loss of cell viability in control wells.[3][11]

-

Outcome Measures:

-

Cell Viability: Commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Intracellular ROS Levels: Measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).[4]

-

Protein Expression: Western blotting is used to analyze the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and ERK, as well as markers of apoptosis (e.g., cleaved caspase-3, Bcl-2).[3][4]

-

Apoptosis: Can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of amlodipine against oxidative stress. Its dual action as a calcium channel blocker and an antioxidant, coupled with its ability to modulate critical cell survival pathways, makes it a compelling candidate for further investigation in the context of neurological disorders.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for stroke and neurodegenerative diseases in humans.

-

Dose-Response and Therapeutic Window: Further studies are needed to optimize the dosing and timing of amlodipine administration for maximal neuroprotective efficacy.

-

Combination Therapies: Investigating the synergistic effects of amlodipine with other neuroprotective agents could lead to more effective treatment strategies.

-

Chronic Neurodegenerative Models: Evaluating the long-term effects of amlodipine in animal models of chronic neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is a critical next step.

References

- 1. Therapeutic Potential of Dihydropyridine Calcium Channel Blockers on Oxidative Injury Caused by Organophosphates in Cortex and Cerebellum: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of excessive neuronal apoptosis by the calcium antagonist amlodipine and antioxidants in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of amlodipine besylate and benidipine hydrochloride on oxidative stress-injured neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amlodipine-induced reduction of oxidative stress in the brain is associated with sympatho-inhibitory effects in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. Prevention of neuronal damage by calcium channel blockers with antioxidative effects after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amlodipine treatment reduces stroke size in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amlodipine besylate and amlodipine camsylate prevent cortical neuronal cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Amlodipine's Impact on PI3K/Akt and Raf/ERK Signaling Pathways: A Technical Guide

Executive Summary: Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), is widely prescribed for the management of hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, a growing body of evidence reveals that amlodipine possesses pleiotropic effects extending beyond calcium channel blockade, significantly modulating key intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Raf/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) cascades. These pathways are central to regulating cellular processes such as proliferation, survival, differentiation, and migration.

This technical guide provides an in-depth analysis of amlodipine's influence on the PI3K/Akt and Raf/ERK signaling pathways. It consolidates quantitative data from various studies, details common experimental protocols for investigating these effects, and presents visual diagrams of the signaling cascades and workflows to support researchers, scientists, and drug development professionals. The evidence suggests a context-dependent role for amlodipine: it can activate the PI3K/Akt pathway in cardiovascular cells, contributing to cardioprotective effects, while predominantly inhibiting both PI3K/Akt and Raf/ERK pathways in cancer cells and vascular smooth muscle cells, underlying its potential anti-proliferative and anti-atherogenic properties.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that plays a central role in mediating cell survival, growth, proliferation, and metabolism. Activation is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a secondary messenger that recruits Akt (also known as Protein Kinase B) to the plasma membrane. Once at the membrane, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis, and Forkhead box O (FOXO) transcription factors, whose inhibition prevents apoptosis and promotes cell cycle progression. Dysregulation of this pathway is a hallmark of many diseases, including cancer and cardiovascular disorders.

Amlodipine's Modulatory Role on PI3K/Akt Signaling

Amlodipine exhibits a dual, cell-type-specific impact on the PI3K/Akt pathway.

-

Activation in Cardioprotection: In neonatal rat cardiomyocytes, amlodipine has been shown to markedly activate the PI3K/Akt signaling pathway. This activation is linked to a reduction in the production of inflammatory mediators like TNF-alpha and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) challenge. The cardioprotective effects of amlodipine in this context are attenuated by PI3K inhibitors, confirming the pathway's involvement. In vascular smooth muscle cells (VSMCs), amlodipine appears to specifically promote the activation of the Akt2 isoform, which is involved in VSMC differentiation.

-

Inhibition in Anti-Proliferative and Anti-Cancer Contexts: Conversely, in various cancer cell lines, amlodipine acts as an inhibitor of the PI3K/Akt pathway. In non-small cell lung cancer (NSCLC) A549 cells, amlodipine treatment leads to a dose-dependent reduction in the phosphorylation of Akt and its downstream effector, mTOR. This inhibition is often linked to the suppression of upstream activators like the Epidermal Growth Factor Receptor (EGFR). This suppressive action contributes to amlodipine's observed anti-proliferative and anti-migratory effects on cancer cells.

The Raf/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is another fundamental signaling pathway that governs a wide array of cellular functions, including proliferation, differentiation, and survival. The pathway is typically initiated by the activation of a receptor on the cell surface, which leads to the activation of the small GTPase, Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Raf, in turn, phosphorylates and activates MEK1/2, a dual-specificity kinase. Finally, MEK1/2 phosphorylates and activates ERK1/2 (also known as p42/p44 MAPK). Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive cell proliferation and other processes.

Amlodipine's Impact on Raf/ERK Signaling

Unlike its effects on the PI3K/Akt pathway, amlodipine's impact on the Raf/ERK pathway is more consistently inhibitory across different cell types.

-

Inhibition in VSMCs: In human vascular smooth muscle cells, amlodipine dose-dependently inhibits the activation of p42/p44 MAPK (ERK) induced by growth factors like basic fibroblast growth factor (bFGF). This inhibition is believed to be a key mechanism behind amlodipine's anti-proliferative effect on VSMCs, which is relevant to its potential anti-atherogenic properties. Studies in spontaneously hypertensive rats (SHR) show that amlodipine treatment significantly reduces the levels of MEK1 and phosphorylated ERK in the aorta.

-

Inhibition in Cancer Cells: Amlodipine has been demonstrated to suppress the Raf/ERK pathway in various cancer models. In breast cancer cells, amlodipine's growth-inhibitory effects are accompanied by a downregulation of phosphorylated ERK1/2. Similarly, in NSCLC A549 cells, amlodipine reduces the phosphorylation levels of c-Raf and ERK in a concentration-dependent manner. This action, often downstream of EGFR inhibition, contributes to its ability to arrest the cell cycle and reduce cancer cell migration.

Quantitative Data Summary

The following tables summarize the quantitative effects of amlodipine on key components of the PI3K/Akt and Raf/ERK pathways and associated cellular responses as reported in the literature.

Table 1: Amlodipine's Effect on PI3K/Akt Pathway Components

| Cell Type | Stimulus | Amlodipine Conc. | Target Protein | Observed Effect | Reference |

| A549 NSCLC | - | 10-20 µM | p-Akt (Ser473) | Concentration-dependent decrease | |

| A549 NSCLC | - | 10-20 µM | p-mTOR | Concentration-dependent decrease | |

| A549 NSCLC | - | 10-20 µM | p-EGFR | Significant suppression | |

| Neonatal Rat Cardiomyocytes | LPS | Not specified | PI3K/Akt | Marked activation | |

| VSMCs | - | 10 µM | p-Akt (S473) | Time- and concentration-dependent increase |

Table 2: Amlodipine's Effect on Raf/ERK Pathway Components

| Cell Type | Stimulus | Amlodipine Conc. | Target Protein | Observed Effect | Reference |

| A549 NSCLC | - | 10-20 µM | p-c-Raf | Concentration-dependent decrease | |

| A549 NSCLC | - | 10-20 µM | p-ERK | Concentration-dependent decrease | |

| MDA-MB-231 Breast Cancer | - | Not specified | p-ERK1/2 | Downregulation | |

| Human VSMCs | bFGF (20 ng/ml) | 1-100 nM | p-p42/p44 MAPK | Dose-dependent inhibition | |

| SHRSP Aorta | Hypertension | 3 mg/kg/day | p-42/44 ERK | Significantly lower than enalapril-treated |

Table 3: Amlodipine's Effect on Cellular Processes

| Cell Type | Process | Amlodipine Conc. | Observed Effect | Reference |

| A549 & H1299 NSCLC | Proliferation | IC50: 23-26 µM | Significant reduction | |

| A549 NSCLC | Migration | 10-20 µM | Dose-dependent inhibition of wound healing | |

| MDA-MB-231 Breast Cancer | Proliferation | 2.5-10 µM | Dose-dependent inhibition | |

| MCF-7 Breast Cancer | Colony Formation | 10 µM | Significant inhibition | |

| Human VSMCs | Proliferation | 0.1-10 µM | Concentration-dependent inhibition |

Key Experimental Protocols

The investigation of amlodipine's effects on signaling pathways relies on standard molecular and cell biology techniques. Below are detailed methodologies for key experiments commonly cited.

Western Blotting for Protein Phosphorylation

This protocol is used to detect and quantify changes in the phosphorylation state of specific proteins like Akt and ERK, which is indicative of pathway activation or inhibition.

-

Cell Lysis: After treatment with amlodipine, cells are washed with ice-cold Phosphate-Buffered Saline (PBS). A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to the culture dish. Cells are scraped and the lysate is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay, such as the Bradford or BCA protein assay, to ensure equal loading of samples.

-

Sample Preparation: An appropriate amount of total protein (typically 20-50 µg) from each sample is mixed with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heated at 95°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: The denatured protein samples are loaded into the wells of a polyacrylamide gel (SDS-PAGE). An electric field is applied to separate the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK or anti-total-Akt) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: The membrane is washed several times with TBST to remove unbound primary antibody. It is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, a chemiluminescent substrate is added to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which is captured using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total protein to determine the relative activation of the pathway.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-